molecular formula C11H8N4O2 B2844458 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1006569-15-8

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B2844458
CAS No.: 1006569-15-8
M. Wt: 228.211
InChI Key: FIVJGNQQFWAHCH-UHFFFAOYSA-N
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Description

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a chemical compound that features a pyrazole ring substituted with a nitro group and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the reaction of 3-nitro-1H-pyrazole with a suitable benzonitrile derivative. One common method includes the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a benzonitrile halide . The reaction conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro-substituted pyrazole ring and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-7-9-2-1-3-10(6-9)8-14-5-4-11(13-14)15(16)17/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVJGNQQFWAHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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